Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate

medicinal chemistry building block NLRP3 inhibitor

Researchers synthesizing NLRP3 inflammasome inhibitors require a bifunctional piperidine-pyrrolidine scaffold with orthogonal amine protection for sequential derivatization. This tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate (CAS 1250995-29-9) addresses this need: • Defined 1,4-N-to-N distance (~5.5 Å) critical for NLRP3-targeting chemotype geometry • Acid-labile Boc group enables chemoselective deprotection orthogonal to Cbz/Fmoc strategies • Fsp³ ≈ 0.57 scaffold supports fragment-based drug discovery and CNS-penetrant BACE-1 inhibitor programs Supplied with full analytical certification; bulk quantities available for medchem campaigns.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 1250995-29-9
Cat. No. B1377020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate
CAS1250995-29-9
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2CCCN2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-6-11(7-10-16)12-5-4-8-15-12/h11-12,15H,4-10H2,1-3H3
InChIKeyNHFQVUKXYIVIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: Structural Overview


Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate (CAS 1250995-29-9) is a bifunctional synthetic intermediate belonging to the class of Boc-protected piperidine-pyrrolidine heterocycles. With a molecular formula of C₁₄H₂₆N₂O₂, a molecular weight of 254.37 g/mol, and a computed XLogP3-AA of 2 [1], this compound presents two orthogonally protected secondary amine functionalities suitable for sequential derivatization. The tert-butyl carbamate (Boc) group on the piperidine nitrogen enables acid-labile deprotection, while the pyrrolidine NH serves as a nucleophilic handle for functionalization or remains unprotected for further elaboration [1]. The compound is primarily employed as a versatile building block in medicinal chemistry for the construction of sp³-rich small molecule libraries and as an advanced intermediate in the synthesis of NLRP3 inflammasome inhibitors and other bioactive targets [2].

Scaffold Defined 1,4-disposition of piperidine-pyrrolidine for bifunctional derivatization
Protection Orthogonal Boc group enables acid-labile, chemoselective deprotection in multi-step synthesis
Use Building block for sp³-rich fragment libraries and CNS-penetrant inhibitor lead generation

Why Simple Substitution Fails for This Compound


Although several positional isomers and ester analogs of tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate share the same molecular formula (C₁₄H₂₆N₂O₂) or similar core structures, direct substitution is not possible without altering the spatial orientation of reactive amine groups [1]. The 4-substituted regioisomer places the pyrrolidine and piperidine nitrogens in a specific 1,4-relationship, generating a defined N-to-N distance and vector angle that is critical for the geometry of downstream target molecules. In contrast, the 2-substituted isomer (CAS 1368135-28-7) and the 3-substituted isomer (CAS 1367774-60-4) create markedly different spatial arrangements. Furthermore, the Boc protecting group provides orthogonality to other common amine protecting strategies, unlike the ethyl carbamate analog (CAS 1343621-51-1) which lacks acid-labile deprotection capability . The quantitative evidence below outlines these critical differentiation points.

Target 4-Substituted regioisomer with ~5.5 Å N-to-N linear geometry
Risk 2- or 3-substituted isomers create kinked vectors, may alter scaffold-receptor fit
Target Boc protection: acid-labile, orthogonal to Cbz and Fmoc
Risk Ethyl carbamate analog requires harsher deprotection, not Cbz-orthogonal
Target Broad vendor availability with purity ≥95%
Risk Scarce supply of positional isomers increases lead time uncertainty

Quantitative Differentiation vs Closest Analogs


Positional Isomer Geometry Comparison

The target compound (4-substituted) positions the pyrrolidine ring at the para position of the piperidine ring, creating a linear N-to-N distance of approximately 5.5 Å (estimated from energy-minimized conformers) after Boc deprotection. In contrast, tert-butyl 2-(pyrrolidin-2-yl)piperidine-1-carboxylate (CAS 1368135-28-7) positions the pyrrolidine at the ortho position, resulting in a kinked geometry with an N-to-N distance estimated at approximately 3.0–3.5 Å. This spatial difference directly impacts the geometry of any bifunctional molecule constructed from these intermediates, making them non-fungible in scaffold-oriented synthesis [1] .

Positional isomer geometry
Cross-study comparable
4-substituted: linear N-to-N distance ~5.5 Å
2-substituted: kinked ~3.0–3.5 Å
Supports scaffold design; isomer mismatch disrupts bifunctional presentation
Estimated from SMILES; confirm by vendor QC or in-house modeling
medicinal chemistry building block NLRP3 inhibitor regioisomer comparison structural biology

Protecting Group Orthogonality

The target compound employs a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen, which undergoes cleavage under mild acidic conditions (TFA/DCM, 0–25 °C, 1–4 h). The ethyl carbamate analog, ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate (CAS 1343621-51-1), requires harsher acidic or basic conditions for deprotection and is not compatible with hydrogenolysis-labile Cbz or benzyl ester groups. This orthogonality is critical for multi-step synthetic sequences where selective deprotection is required [1] .

Protecting group orthogonality
Class-level inference
Boc deprotection: TFA/DCM, 0–25 °C, 1–4 h; orthogonal to Cbz and benzyl esters
Enables selective deprotection in complex sequences; context-dependent
Class-level orthogonality; validate under actual synthesis conditions
orthogonal protection solid-phase synthesis Boc deprotection multi-step synthesis peptidomimetics

Lipophilicity and Hydrogen Bonding Profile

The target compound exhibits a measured logP of 2.44 [1] and a computed XLogP3-AA of 2 [2], indicating moderate lipophilicity suitable for both organic-phase reactions and biological membrane permeability in downstream products. The compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors [2]. The ethyl carbamate analog (CAS 1343621-51-1, MW 226.32 g/mol) is expected to have a lower logP due to the absence of the hydrophobic tert-butyl group, altering solubility and partitioning behavior in both synthetic and biological contexts .

Lipophilicity (logP)
Supporting evidence
Target compound: logP = 2.44 (exp), XLogP3 = 2
Ethyl analog: estimated lower logP (~−0.5 to −1.0 unit)
Reported lipophilicity context; influences solvent selection and purification
Comparator logP not explicitly reported; class-level estimate
lipophilicity logP ADME solubility drug-likeness physicochemical profiling

Vendor Availability and Purity

Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate is available from multiple established research chemical suppliers with purity specifications ranging from 95% (AKSci , Enamine via Chembase [1]) to 98% (Leyan ). The 2-substituted positional isomer (CAS 1368135-28-7) and the 3-substituted isomer (CAS 1367774-60-4) show more limited vendor availability with fewer sourcing options and less competitive pricing, indicating lower market demand and potentially longer lead times for procurement.

Vendor availability & purity
Supporting evidence
Target: ≥5 vendors, purity 95–98%
Positional isomers: 1–3 vendors, limited purity data
Procurement context; wider vendor base may reduce lead time variability
Vendor data as of May 2026; verify stock before ordering
procurement purity specification vendor comparison supply chain research chemical sourcing

Optimal Application Scenarios


NLRP3 Inflammasome Inhibitor Synthesis

The 4-(pyrrolidin-2-yl)piperidine scaffold serves as a key intermediate in the synthesis of small-molecule NLRP3 inflammasome inhibitors, as documented in patent literature (e.g., US Patent 11,840,543 and related Merck Sharp & Dohme patent families) [1]. The defined 1,4-relationship between the piperidine and pyrrolidine nitrogens, combined with the Boc protecting group, enables sequential functionalization to generate diverse NLRP3-targeting chemotypes. Derivatives synthesized from this scaffold have demonstrated modulation of IL-1β release and pyroptosis inhibition in LPS/nigericin-stimulated THP-1 macrophage models [1].

Sp³-Rich Fragment Library Construction

With a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.57, this compound provides a conformationally constrained, three-dimensional scaffold that is highly valued in fragment-based drug discovery. The dual amine functionalities—one Boc-protected, one free—allow for systematic diversification at two distinct vectors separated by approximately 5.5 Å, enabling the rapid generation of fragment libraries with defined geometry [2].

Orthogonal Deprotection Strategies

The Boc group on the piperidine nitrogen is orthogonal to Cbz, Fmoc, and benzyl ester protecting groups commonly used in medicinal chemistry. This enables chemoselective deprotection under mild acidic conditions (TFA/DCM) without affecting other protecting groups present in the molecule. This property makes the compound particularly suitable for solid-phase peptide synthesis (SPPS) applications and for the construction of peptidomimetics where sequential amine deprotection is required [2].

BACE-1 Inhibitor Lead Optimization

The piperidine-pyrrolidine bicyclic scaffold is structurally related to core motifs found in potent BACE-1 (β-secretase) inhibitors [3]. The 4-substituted regioisomer provides the appropriate geometry for accessing the BACE-1 active site, and the Boc group facilitates structure-activity relationship (SAR) exploration through parallel synthesis approaches. The compound's physicochemical profile (logP ~2.4, MW 254.37) is consistent with CNS drug-like space, making it a suitable starting point for CNS-penetrant BACE-1 inhibitor programs [2] [3].

Application
Selection Property
Validation Focus
NLRP3 inhibitor synthesis programs
4-substituted piperidine-pyrrolidine scaffold with orthogonal Boc protection
IL-1β release / pyroptosis model endpoints from derivative compounds
Sp³-rich fragment library construction
Fsp³ ~0.57, two divergent amine vectors at defined geometry
Library diversity and scaffold-control confirmation
Orthogonal deprotection strategies
Boc acid-labile group compatible with Cbz and Fmoc schemes
Deprotection selectivity in multi-step sequences
BACE-1 inhibitor lead optimization
CNS drug-like scaffold with modifiable secondary amines
BACE-1 SAR and CNS penetration model endpoints
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